molecular formula C10H14N2 B1519850 N-cyclopentylpyridin-2-amine CAS No. 420844-72-0

N-cyclopentylpyridin-2-amine

Cat. No. B1519850
M. Wt: 162.23 g/mol
InChI Key: IMXRKFFAQQGZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentylpyridin-2-amine is a chemical compound with the empirical formula C10H14N2 and a molecular weight of 162.23 . It is a solid substance and is used in scientific research due to its unique properties and reactivity.


Molecular Structure Analysis

The molecular structure of N-cyclopentylpyridin-2-amine can be represented by the SMILES string C1(NC2CCCC2)=NC=CC=C1 . The InChI representation is 1S/C10H14N2/c1-2-6-9(5-1)12-10-7-3-4-8-11-10/h3-4,7-9H,1-2,5-6H2,(H,11,12) .


Physical And Chemical Properties Analysis

N-cyclopentylpyridin-2-amine is a solid substance . Its empirical formula is C10H14N2 and it has a molecular weight of 162.23 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .

Scientific Research Applications

Microbial Engineering for N-Functionalized Amines

N-cyclopentylpyridin-2-amine is notable in the field of microbial engineering, particularly for the production of N-functionalized amino acids and amines. These compounds are significant in various biochemical processes and are used as building blocks in the pharmaceutical and fine-chemical industries. Processes involving fermentation and enzyme catalysis have been developed for sustainable manufacturing of N-alkylated, N-hydroxylated, and N-acylated amines. This includes the use of metabolic engineering and heterologous N-functionalizing enzymes like imine or ketimine reductases and polyamine synthetases (Mindt, Walter, Kugler, & Wendisch, 2020).

Synthesis of 2-Aminopyridines

N-cyclopentylpyridin-2-amine is relevant in the synthesis of 2-aminopyridines, a class of compounds important in various chemical syntheses. A facile one-pot amination procedure for synthesizing 2-aminopyridines from pyridine-N-oxides has been developed. This method, which employs the phosphonium salt PyBroP, is a mild alternative to traditional S(N)Ar chemistry and effectively incorporates a variety of amines (Londregan, Jennings, & Wei, 2010).

Safety And Hazards

N-cyclopentylpyridin-2-amine is classified under GHS07 for safety. The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Future Directions

While specific future directions for N-cyclopentylpyridin-2-amine were not found in the retrieved data, it’s worth noting that the field of chemical research and development is vast and constantly evolving. New applications and improvements in synthesis, analysis, and safety are continually being explored .

properties

IUPAC Name

N-cyclopentylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-6-9(5-1)12-10-7-3-4-8-11-10/h3-4,7-9H,1-2,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXRKFFAQQGZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-cyclopentylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
N-cyclopentylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
N-cyclopentylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
N-cyclopentylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
N-cyclopentylpyridin-2-amine

Citations

For This Compound
1
Citations
N German, AM Decker, BP Gilmour… - Journal of medicinal …, 2014 - ACS Publications
The recent discovery of allosteric modulators of the CB1 receptor including PSNCBAM-1 (4) has generated significant interest in CB1 receptor allosteric modulation. Here in the first …
Number of citations: 45 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.